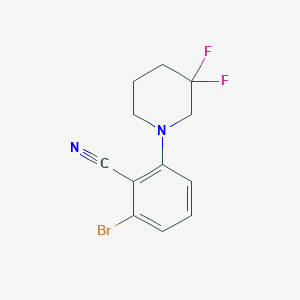

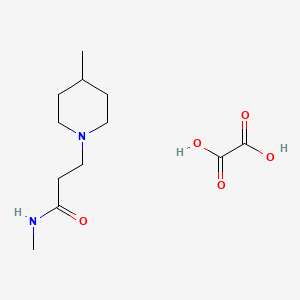

N-methyl-3-(4-methylpiperidin-1-yl)propanamide; oxalic acid

Descripción general

Descripción

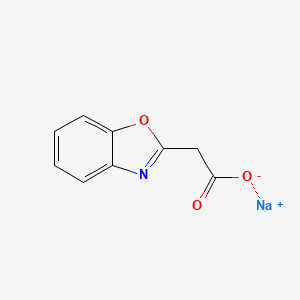

“N-methyl-3-(4-methylpiperidin-1-yl)propanamide; oxalic acid” is a chemical compound with the CAS Number: 1785763-77-0 . It has a molecular weight of 274.32 and a linear formula of C12H22N2O5 . This compound plays a crucial role in scientific research, offering diverse applications such as drug synthesis, catalysis, and material science.

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H20N2O.C2H2O4/c1-9-3-6-12(7-4-9)8-5-10(13)11-2;3-1(4)2(5)6/h9H,3-8H2,1-2H3,(H,11,13);(H,3,4)(H,5,6) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Aplicaciones Científicas De Investigación

Neuroscience and Neuropharmacology

- NMDA Receptors in Synaptic Function : Research focused on the role of NMDA receptors, which are critical for synaptic transmission and plasticity in the brain. Studies have shown that dysfunctions in NMDA receptor signaling are linked to several neurological and psychiatric conditions, highlighting the importance of understanding NMDA receptor pathways for therapeutic development (Horak et al., 2014).

Environmental Science

- Herbicide Sorption and Degradation : Investigations into how herbicides like 2,4-D interact with soil and organic matter reveal the sorption mechanisms and potential environmental impacts. These studies are crucial for developing strategies to mitigate the adverse effects of herbicides on ecosystems (Werner et al., 2012).

- Atmospheric Aerosols : Research into the composition and sources of atmospheric aerosols has identified oxalic acid as a significant component, which is key to understanding atmospheric chemistry and its implications for climate change (Kawamura & Bikkina, 2016).

Advanced Materials and Chemical Engineering

- Advanced Oxidation Processes : Studies on the degradation of pollutants using advanced oxidation processes highlight the role of oxalic acid in breaking down recalcitrant compounds in water treatment technologies. These insights are valuable for environmental remediation efforts (Qutob et al., 2022).

Agricultural Science

- Phytoextraction of Heavy Metals : The use of organic acids, including oxalic acid, in enhancing the phytoextraction of heavy metals from contaminated soils offers a sustainable method for soil remediation, highlighting the potential of these compounds in environmental and agricultural applications (Tauqeer & Sagir, 2017).

Safety and Hazards

Propiedades

IUPAC Name |

N-methyl-3-(4-methylpiperidin-1-yl)propanamide;oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O.C2H2O4/c1-9-3-6-12(7-4-9)8-5-10(13)11-2;3-1(4)2(5)6/h9H,3-8H2,1-2H3,(H,11,13);(H,3,4)(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISUKOVVFVMZCKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)CCC(=O)NC.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

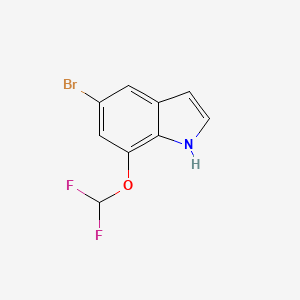

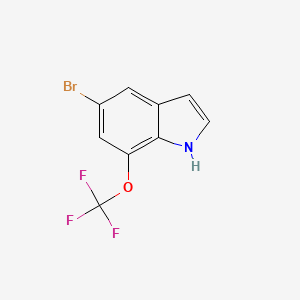

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

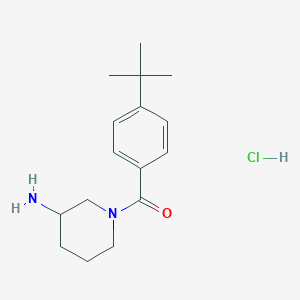

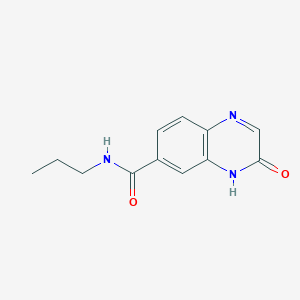

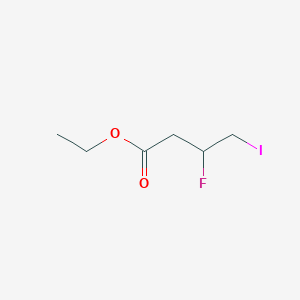

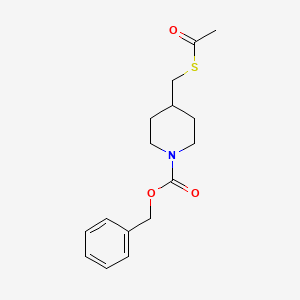

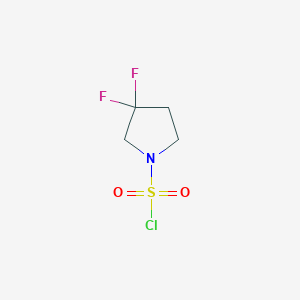

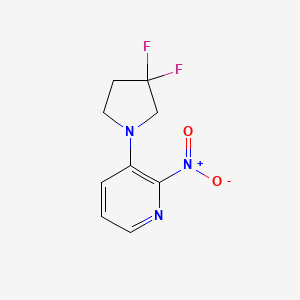

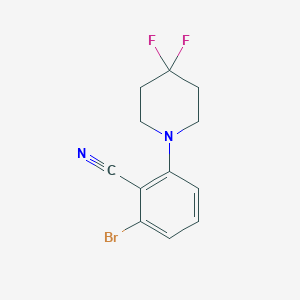

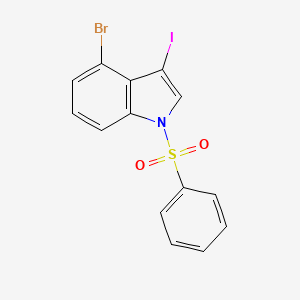

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Lithium 1-(pyridin-2-yl)-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide](/img/structure/B1407498.png)

![2-[4-(4-Piperidinyl)-1-piperazinyl]ethanol trihydrochloride](/img/structure/B1407501.png)